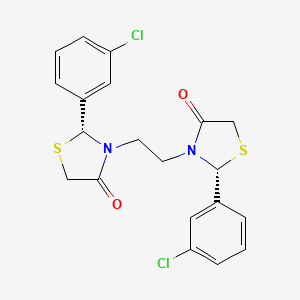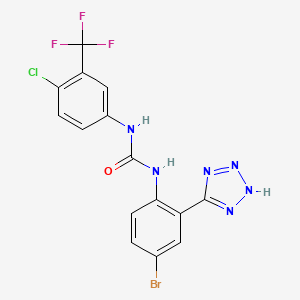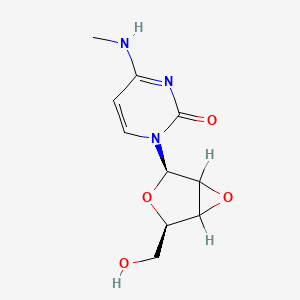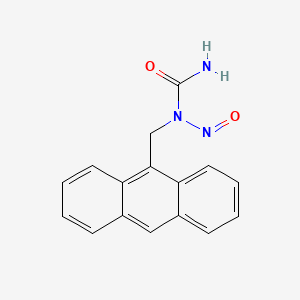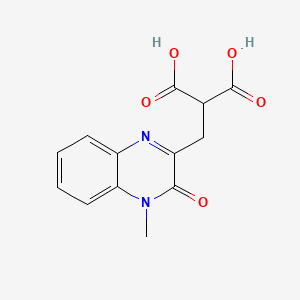
2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is a complex organic compound with the molecular formula C13H12N2O5. This compound features a quinoxaline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of a malonic acid moiety adds to its chemical versatility, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid typically involves multiple steps:
Formation of the Quinoxaline Ring: The initial step often involves the condensation of o-phenylenediamine with a suitable diketone, such as methylglyoxal, under acidic conditions to form the quinoxaline ring.
Introduction of the Malonic Acid Moiety: The quinoxaline derivative is then reacted with malonic acid or its derivatives. This step usually requires a strong base, such as sodium ethoxide, to deprotonate the malonic acid and facilitate the nucleophilic attack on the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery systems and purification steps, such as recrystallization or chromatography, are also integral to the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoxaline ring, forming carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride (AlCl3) and conditions such as refluxing in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids and quinoxaline N-oxides.
Reduction: Hydroxyquinoxalines.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinoxaline ring system is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The ability to modify the quinoxaline ring and malonic acid moiety allows for the fine-tuning of its biological activity.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require stable, complex organic structures.
Mécanisme D'action
The mechanism of action of 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The malonic acid moiety can chelate metal ions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)acetic acid
- 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)propanoic acid
- 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)butanoic acid
Uniqueness
Compared to these similar compounds, 2-((4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)methyl)malonic acid is unique due to the presence of two carboxylic acid groups in the malonic acid moiety. This feature enhances its ability to participate in a wider range of chemical reactions and increases its potential for forming stable complexes with metal ions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological and medicinal applications highlight its importance in ongoing research and development.
Propriétés
Numéro CAS |
1501-39-9 |
|---|---|
Formule moléculaire |
C13H12N2O5 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
2-[(4-methyl-3-oxoquinoxalin-2-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C13H12N2O5/c1-15-10-5-3-2-4-8(10)14-9(11(15)16)6-7(12(17)18)13(19)20/h2-5,7H,6H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
JWZXCJUBVMTIDB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C(C1=O)CC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


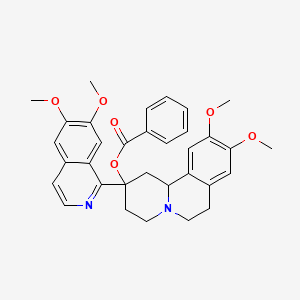
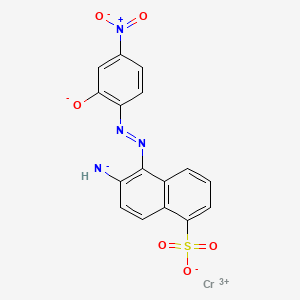
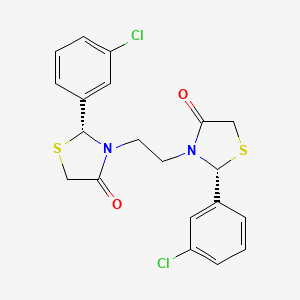
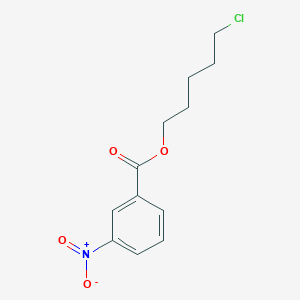
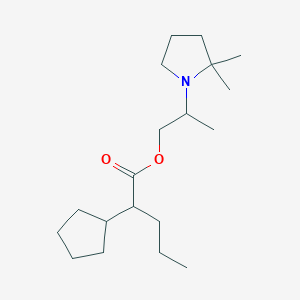
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
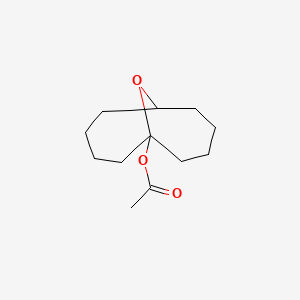
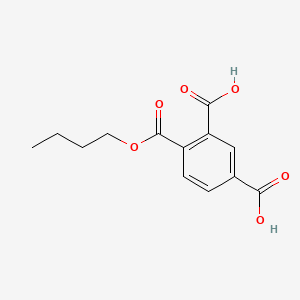
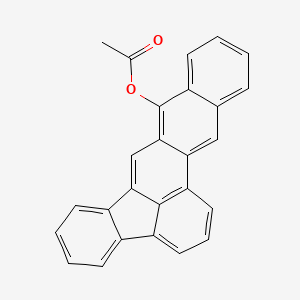
![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
